1,2-benzothiazol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
DMSMPAJRVJJAGA-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Chemistry of 1,2 Benzothiazol 3 One
Contemporary Synthetic Routes for 1,2-Benzothiazol-3-one
Modern synthetic strategies for constructing the this compound core often prioritize efficiency, atom economy, and the use of greener reagents and conditions. These approaches have evolved from traditional multi-step syntheses to more sophisticated methods.
Halogenation-Mediated Cyclization Techniques
Halogenation-mediated cyclization represents a key strategy for the synthesis of this compound. One notable method involves the treatment of 2-(alkylthio)benzaldehyde oximes with a halogenating agent to induce cyclization. google.com This process can be initiated from 2-(alkylthio)benzaldehydes, which are reacted with a hydroxylamine (B1172632) to form the corresponding oxime. google.com A distinct advantage of this approach is the potential for a one-pot synthesis, enhancing procedural efficiency. google.com
Another pathway starts from 2-halobenzonitriles, which are reacted with an alkanethiol in a heterogeneous solvent system in the presence of a base to yield a 2-(alkylthio)benzonitrile. Subsequent treatment with a halogenating agent in the presence of water facilitates the cyclization to this compound. google.com A different approach involves the reaction of o-chlorobenzonitrile with anhydrous sodium sulfhydrate, followed by acidification to produce o-mercaptobenzonitrile. This intermediate is then reacted with chlorine gas and water, heated, and crystallized to yield the crude product. google.com
The synthesis of 2-substituted benzothiazoles can also be achieved through the halogenation of a thiocarbonyl sulfur, followed by an intramolecular electrophilic aromatic substitution. mdpi.com For instance, N-bromosuccinimide (NBS) in conjunction with tetrabutylammonium (B224687) bromide (TBAB) in 1,2-dimethoxyethane (B42094) (DME) provides a mild system for the intramolecular cyclization of phenylthioureas. mdpi.com
Table 1: Halogenation-Mediated Synthesis of this compound Derivatives
| Starting Material | Reagents | Key Transformation | Ref |
|---|---|---|---|
| 2-(Alkylthio)benzaldehyde Oxime | Halogenating Agent | Cyclization | google.com |
| 2-Halobenzonitrile | 1. Alkanethiol, Base; 2. Halogenating Agent, H₂O | Thioetherification and Cyclization | google.com |
| o-Chlorobenzonitrile | 1. NaSH; 2. Cl₂, H₂O | Thiolation and Cyclization | google.com |
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and sustainable alternative for the synthesis of this compound derivatives, avoiding the need for chemical oxidants and transition-metal catalysts. researchgate.net A prominent electrochemical approach involves the dehydrogenative cyclization of 2-mercaptobenzamides. researchgate.netmdpi.com This intramolecular N-S bond formation occurs through an N-H/S-H coupling reaction, generating hydrogen gas as the only byproduct. researchgate.net The reaction is typically carried out under constant-current electrolysis in an undivided cell, often with an additive like tetrabutylammonium bromide. researchgate.netmdpi.com This method is advantageous due to its mild conditions, short reaction times, and broad substrate scope. researchgate.net Furthermore, an indirect electrochemical synthesis of [2H]benziso-1,2-thiazol-3-one S-oxide has been developed, mediated by chloride anions, achieving quantitative yields. researchgate.net
Transition Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed Methods)
Transition metal catalysis, particularly with copper, has proven to be a versatile tool for the synthesis of the this compound scaffold. These methods often involve the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds in a single cascade reaction.
One such approach is the copper-catalyzed reaction of 2-halobenzamides with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.com For example, a CuCl-catalyzed cascade reaction between 2-halobenzamides and S₈ facilitates C–S bond formation followed by N–S bond cyclization. mdpi.com Similarly, Cu(I)-catalyzed reactions of o-bromobenzamide derivatives with KSCN in water proceed via a tandem reaction to form the benzisothiazol-3(2H)-one core. researchgate.net Other catalysts, such as CuBr₂ under microwave irradiation and recyclable nano-nickel ferrite (B1171679) (nano-NiFe₂O₄), have also been employed for this transformation. mdpi.com
Intramolecular cyclization of 2-mercaptobenzamides is another key strategy. A Cu(I)-catalyzed intramolecular N-S bond formation via oxidative dehydrogenative cyclization under an oxygen atmosphere provides excellent yields of various 1,2-benzothiazol-3(2H)-ones. mdpi.comnih.gov In this reaction, oxygen serves as the sole oxidant for the coupling of N-H and S-H bonds. nih.gov Cobalt catalysts have also been used for similar intramolecular S-N bond formations in water. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Syntheses
| Catalyst | Starting Materials | Key Transformation | Ref |
|---|---|---|---|
| CuCl | 2-Halobenzamide, S₈ | Cascade C-S/N-S bond formation | mdpi.com |
| Cu(I) | o-Bromobenzamide, KSCN | Tandem S-C/S-N bond formation | researchgate.net |
| nano-NiFe₂O₄ | 2-Halobenzamide, S₈ | Recyclable catalyzed cascade reaction | mdpi.com |
| Cu(I) | 2-Mercaptobenzamide | Intramolecular oxidative dehydrogenative cyclization | mdpi.comnih.gov |
One-Pot Reaction Strategies for Enhanced Efficiency
A convenient two-stage, one-pot method involves the reaction of 2-bromobenzamides with sulfur under copper catalysis to produce N-substituted benzisothiazolones. researchgate.net Another efficient one-pot strategy involves the synthesis of N-substituted alkoxymethylbenzoisothiazolone derivatives from this compound, an aldehyde, and an alcohol. sioc-journal.cn
Ring Transformation and Transamination Methodologies
Ring transformation reactions provide an alternative route to the 1,2-benzisothiazol-3-one skeleton. One such method is the synthesis from 1,3-benzoxathiin-4-one 1-oxides. researchgate.netscispace.com The reaction of 3H-1,2-benzodithiol-3-one 1-oxide with primary amines or anilines also yields the corresponding 1,2-benzisothiazolin-3(2H)-ones in reasonable yields. researchgate.net
Transamination of sulfenamides is another established methodology. N-substituted sulfenamoylbenzoates, synthesized through the transamination of N-unsubstituted sulfenamoylbenzoates with amines, can cyclize to form N-substituted 1,2-benzisothiazolin-3-ones, particularly with aliphatic amines. researchgate.net Intramolecular transamination can also be achieved through the S-amination of 2-mercaptobenzamides. researchgate.net
Derivatization Strategies and Scaffold Modification of this compound
The this compound scaffold is a versatile platform for further chemical modification to generate a diverse library of compounds with varied biological activities. researchgate.netebi.ac.uknih.govnih.gov
A common derivatization approach involves the reaction of 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with various carboxylic acids in the presence of a base like potassium carbonate. acs.org This allows for the introduction of a wide range of side chains, leading to the discovery of potent enzyme inhibitors. acs.org For example, this strategy led to the identification of potent inhibitors of human mast cell tryptase. acs.org
Another strategy is the acylation of related benzothiazole (B30560) structures. For instance, the acylation of benzotris(thiazole) triamine using pyridine (B92270) as a base results in the formation of amide derivatives. udayton.edu Such modifications are often aimed at improving the solubility and biological properties of the parent compound. udayton.edu The synthesis of hybrid molecules, such as combining the 1,2-benzisothiazol-3(2H)-one scaffold with a 1,3,4-oxadiazole (B1194373) moiety, has also been explored to develop agents with potent antiviral activity. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2-Benzisothiazol-3-one |
| 2-(Alkylthio)benzaldehyde |
| 2-(Alkylthio)benzaldehyde oxime |
| 2-Halobenzonitrile |
| 2-(Alkylthio)benzonitrile |
| o-Chlorobenzonitrile |
| o-Mercaptobenzonitrile |
| N-bromosuccinimide |
| Tetrabutylammonium bromide |
| 1,2-Dimethoxyethane |
| 2-Mercaptobenzamide |
| [2H]benziso-1,2-thiazol-3-one S-oxide |
| 2-Halobenzamide |
| Elemental sulfur |
| Potassium thiocyanate |
| Copper(I) chloride |
| o-Bromobenzamide |
| Copper(II) bromide |
| Nano-nickel ferrite |
| Oxygen |
| Cobalt |
| Aldehyde |
| Alcohol |
| 1,3-Benzoxathiin-4-one 1-oxide |
| 3H-1,2-Benzodithiol-3-one 1-oxide |
| Amine |
| Aniline |
| N-Substituted sulfenamoylbenzoate |
| N-Unsubstituted sulfenamoylbenzoate |
| 2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| Carboxylic acid |
| Potassium carbonate |
| Pyridine |
| 1,3,4-Oxadiazole |
| Sodium sulfhydrate |
| Chlorine |
| Phenylthiourea |
| N-substituted alkoxymethylbenzoisothiazolone |
| 1,3-dithiolan-3-one 1-oxides |
| 2-amino-1,2-benzisothiazolin-3-one |
Synthesis of N-Substituted and Aromatic Ring-Substituted Derivatives
The synthesis of derivatives of this compound (BIT) is a focal point of research, aimed at modifying its chemical properties. Methodologies have evolved from traditional multi-step processes to more efficient one-pot strategies.
A facile and high-yield approach involves a two-step, one-pot reaction starting from thiosalicylic acid. mdpi.com This method avoids the lengthy procedures of conventional syntheses and allows for the creation of a diverse library of N-substituted BITs. mdpi.com The process begins with the chlorination of thiosalicylic acid to form a 2-chlorosulfenyl benzoylchloride intermediate, which then reacts with various primary amines or anilines to yield the final N-substituted products. mdpi.com This strategy has been successfully used to prepare numerous derivatives with both aliphatic and aromatic substituents on the nitrogen atom. mdpi.com
Table 1: Examples of N-Substituted this compound Derivatives Synthesized via a One-Pot Strategy. mdpi.com Click on a row to view more details.
2-Butylbenzo[d]isothiazol-3(2H)-one
Yield: 89%
1H NMR (600 MHz, CDCl3): δ 7.99 (d, J = 7.8 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.35 (t, J = 7.2 Hz, 1H), 7.51 (d, J = 7.8 Hz, 1H), 3.82 (t, J = 6.6 Hz, 2H), 1.75 (m, 2H), 1.34 (m, 2H), 0.89 (t, J = 7.2 Hz, 3H)
13C NMR (150 MHz, CDCl3): δ 165.32 (C=O), 140.14, 131.61, 126.64, 125.41, 124.86, 120.29, 43.67, 31.58, 19.82, 13.65
2-(2-Hydroxyethyl)benzo[d]isothiazol-3(2H)-one
Yield: 86%
Melting Point: 110–112 °C
1H NMR (600 MHz, CDCl3): δ 7.99 (d, J = 8.4 Hz, 1H), 7.58 (m, 1H), 7.37 (m, 1H), 7.51 (d, J = 8.4, 1H), 3.93 (t, J = 5.4 Hz, 2H), 4.02 (t, J = 4.8 Hz, 2H), 2.67 (s, 1H)
13C NMR (150 MHz, CDCl3): δ 163.38 (C=O), 139.71, 130.95, 125.60, 124.57, 123.18, 119.21, 60.91, 46.44
2-Benzylbenzo[d]isothiazol-3(2H)-one
Yield: 77%
Melting Point: 87–89 °C
1H NMR (600 MHz, CDCl3): δ 8.05 (d, J = 7.8 Hz, 1H), 7.56 (t, J = 7.8 Hz, 1H), 7.38 (t, J = 7.2 Hz, 1H), 7.46 (d, J = 7.8 Hz, 1H), 5.04 (s, 2H), 7.34–7.29 (m, 5H)
13C NMR (150 MHz, CDCl3): δ 165.35 (C=O), 140.42, 136.19, 131.87, 128.86, 128.46, 128.31, 126.84, 125.53, 124.50, 120.42, 47.59
2-(2-Nitrophenyl)benzo[d]isothiazol-3(2H)-one
Yield: 78%
Melting Point: 199–200 °C
1H NMR (600 MHz, CDCl3): δ 8.07 (d, J = 4.8 Hz, 2H), 7.71 (m, 2H), 7.63 (m, 1H), 7.55 (m, 1H), 7.53 (m, 1H), 7.44 (t, J = 7.2, 1H)
13C NMR (150 MHz, CDCl3): δ 164.65 (C=O), 146.84, 141.02, 133.86, 132.91, 130.03, 129.71, 129.33, 127.61, 126.13, 125.84, 122.97, 120.35
Another novel synthetic route for N-substituted derivatives starts with dithiosalicylic acid, which is treated with sulfur and a halogen (chlorine or bromine) to generate a halogenated thiobenzoyl halide derivative. google.com This intermediate subsequently undergoes ring-closure upon reaction with a primary amine to afford the desired product. google.com Further methods include a one-pot reaction combining BIT, an aldehyde, and an alcohol to create N-substituted alkoxymethylbenzoisothiazolone derivatives. sioc-journal.cn
For aromatic ring-substituted derivatives, a key strategy involves the regioselective electrophilic iodination of the BIT core at the C-5 position. researchgate.net This iodinated intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with various boronic acids to introduce a wide range of substituents onto the benzene (B151609) ring. researchgate.net
Design and Synthesis of Hybrid Molecules (e.g., 1,3,4-Oxadiazole, 1,2,3-Triazole Conjugates)
The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active heterocyclic rings is gaining significant momentum. mdpi.com This approach aims to develop new chemical entities with potentially synergistic or enhanced biological activities.
1,2,3-Triazole Conjugates: The synthesis of 1,2,3-triazole-BIT hybrids is commonly achieved through copper-catalyzed 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". mdpi.comrsc.org This reaction involves the efficient and regioselective ligation of a BIT molecule functionalized with a terminal alkyne to an azide-containing partner, or vice versa. rsc.orgnih.gov This methodology has been employed to create novel 1,2,3-triazole-benzothiazole molecular conjugates tethered through various linkages. rsc.org
1,3,4-Oxadiazole Conjugates: A series of functionalized 1,2-benzothiazol-3(2H)-one-1,3,4-oxadiazole hybrid derivatives has been synthesized and investigated. nih.gov The synthetic design often involves a multi-step sequence. researchgate.netbohrium.com For instance, a common route starts with a benzothiazole precursor which is converted to a carboxylic acid. This acid is then transformed into a hydrazide, which subsequently undergoes cyclization with an appropriate reagent like carbon disulfide or a carboxylic acid derivative to form the 1,3,4-oxadiazole ring, thus linking the two heterocyclic systems. bohrium.com
Chemical Reactions of the this compound Core
The this compound nucleus exhibits a rich and varied reactivity, allowing for a wide array of chemical transformations.
Oxidative Transformations to Sulfoxides and Sulfones
The sulfur atom within the isothiazole (B42339) ring is susceptible to oxidation. smolecule.com This reaction allows for the conversion of the parent compound into its corresponding sulfoxide (B87167) (1-oxido) and sulfone (1,1-dioxido) derivatives.
Table 2: Oxidative States of the this compound Sulfur Atom
| Structure | Name | Oxidation State |
|---|---|---|
| This compound | Sulfide (B99878) | S |
| 1,2-Benzothiazol-3(2H)-one 1-oxide | Sulfoxide | S=O |
| 1,2-Benzothiazol-3(2H)-one 1,1-dioxide | Sulfone | O=S=O |
This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate. rsc.orgorganic-chemistry.org The selectivity of the reaction—yielding either the sulfoxide or the sulfone—is highly dependent on the reaction conditions. organic-chemistry.org Careful control of stoichiometry and temperature is necessary, as the oxidation of the sulfide to the sulfoxide can be followed by a subsequent, often faster, oxidation to the sulfone. rsc.org To achieve higher selectivity, specific catalytic systems have been developed. For example, tantalum carbide can catalyze the oxidation to sulfoxides, while niobium carbide favors the formation of sulfones. organic-chemistry.org
Reductive Transformations to Corresponding Amines and Thiols
The this compound structure can undergo reductive transformations. These reactions can lead to the formation of the corresponding amines and thiols, which typically involves the cleavage of the N-S bond of the heterocyclic ring. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are employed for these conversions. The sulfone derivatives can also be reduced back to lower oxidation states or to the parent benzothiazole derivative.
Electrophilic Substitution Reactions on the Benzene Ring
The benzene portion of the this compound molecule is electron-rich and can participate in electrophilic aromatic substitution reactions. smolecule.com This allows for the introduction of various functional groups onto the aromatic ring. A notable example is the regioselective electrophilic iodination at the C-5 position of the ring. researchgate.net This reaction provides a valuable synthetic handle, as the introduced iodine atom can be subsequently used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds and further functionalize the molecule. researchgate.net
Nucleophilic Substitution and Condensation Reactions
The heterocyclic ring of this compound contains electrophilic centers that are reactive towards nucleophiles. The electrophilic sulfur atom is particularly susceptible to attack by nucleophiles such as thiols, which can lead to the opening of the isothiazolinone ring. industrialchemicals.gov.au Nucleophilic substitution reactions can also be used to introduce a variety of functional groups onto the core structure.
Intramolecular nucleophilic reactions are key steps in several synthetic routes. For example, the cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides proceeds via an intramolecular attack of the sulfenamide (B3320178) nitrogen onto the ester carbonyl group to form the this compound ring. researchgate.net Condensation reactions are also common, such as the one-pot synthesis of N-substituted alkoxymethyl derivatives from the parent BIT, an aldehyde, and an alcohol. sioc-journal.cn
Advanced Spectroscopic and Structural Elucidation Research of 1,2 Benzothiazol 3 One
Single-Crystal X-ray Diffraction Studies for Precise Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unparalleled insight into the molecular geometry of 1,2-benzothiazol-3-one and its analogues.
Research on derivatives of this compound has utilized SC-XRD to confirm molecular geometries and analyze stabilizing intermolecular forces. For instance, in (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, SC-XRD studies revealed that the crystal structure is stabilized by intermolecular C–H···O and O–H···N hydrogen bonds, which form centrosymmetric dimers. Such studies are crucial for resolving specific bond lengths and angles, for example, a C–S bond length of 1.741 Å and a C6–C1–S1 angle of 111.95° were determined, confirming the compound's molecular geometry.
In the case of 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a derivative of this compound, SC-XRD analysis showed that with the exception of two oxygen atoms and two hydrogen atoms of the methyl group, all other atoms of the molecule lie on a crystallographic mirror plane, rendering the benzisothiazole moiety perfectly planar. researchgate.netiucr.org The structural dimensions obtained were consistent with those of similar reported structures. iucr.org Furthermore, the crystal structure of 2-n-butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is characterized by weak intermolecular C-H···O hydrogen bonding and π-π interactions, with a centroid-centroid distance of 3.778 (2) Å between benzene (B151609) rings. nih.gov
The crystal structure of 1,2-benzisothiazol-3-yl methyl ketoxime, another related compound, was determined to be orthorhombic with the space group Pbca. iucr.org The analysis indicated the presence of two independent molecules in the asymmetric unit, which are nearly identical in terms of bond distances, angles, and configuration. iucr.org The molecule itself is almost planar, and the crystal packing is maintained by a network of O-H···N hydrogen bonds. iucr.org
Crystal Data for 1,2-Benzisothiazol-3-one Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Monoclinic | P2/m | a = 6.9375(5) Å, b = 7.1579(4) Å, c = 29.673(2) Å, β = 96.160(4)° | researchgate.netnih.gov |
| 1,2-Benzisothiazol-3-yl methyl ketoxime | Orthorhombic | Pbca | a = 19.613(8) Å, b = 24.192(9) Å, c = 7.550(3) Å | iucr.org |
| 2-(2-hydroxyethyl)benzo[d]isothiazol-3(2H)-one | Monoclinic | Pn | a = 10.552(3) Å, b = 7.849(2) Å, c = 10.765(4) Å, β = 103.128(4)° | researchgate.net |
| 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl 2-methoxybenzoate | Triclinic | P1 | a = 8.028(2) Å, b = 9.300(2) Å, c = 10.430(3) Å | researchgate.net |
High-Resolution Mass Spectrometry for Fragment Analysis and Structural Confirmation (e.g., UPLC-MS/Q-TOF)
High-resolution mass spectrometry (HRMS), particularly when coupled with advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC) and utilizing analyzers such as Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for the structural confirmation and fragment analysis of 1,2-benzisothiazol-3-one.
UPLC-Q-TOF has been employed for the non-targeted screening of compounds, including 1,2-benzisothiazol-3-one. researchgate.netca.gov This technique allows for the identification of the molecular ion peak with high accuracy, which for 1,2-benzisothiazol-3-one is m/z 152.0165 for the [M+H]+ ion. massbank.eu The high mass accuracy of Q-TOF analyzers enables the determination of the elemental composition of the parent molecule and its fragments.
The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule's structure. For aromatic compounds like 1,2-benzisothiazol-3-one, the fragmentation often involves the stable aromatic ring system. libretexts.org In the positive ion mode, after protonation, the molecule can undergo collision-induced dissociation (CID) to produce a series of fragment ions. Analysis of the MS/MS spectrum of 1,2-benzisothiazol-3-one reveals characteristic fragment ions. For example, prominent peaks are often observed at m/z 134, corresponding to the loss of water, and other fragments that arise from the cleavage of the isothiazole (B42339) ring. nih.gov The MassBank repository contains several high-resolution MS/MS spectra for 1,2-benzisothiazol-3-one, detailing the fragmentation at different collision energies. massbank.eumassbank.eu
The use of software like MassFragment can aid in matching the experimentally observed fragments from UPLC-Q-TOF analysis with the theoretical fragments of a proposed structure, thereby confirming the identity of the compound. researchgate.net
High-Resolution Mass Spectrometry Data for 1,2-Benzisothiazol-3-one
| Technique | Ionization Mode | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| LC-ESI-QTOF | Positive | 152.0165 | 134.0046, 132.9968, 135.008, 135.9979 | massbank.eunih.gov |
| LC-ESI-QFT | Positive | 152.0165 | Not specified | massbank.eu |
Applications of Advanced Vibrational and Nuclear Magnetic Resonance Spectroscopy in Research
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, along with Nuclear Magnetic Resonance (NMR) spectroscopy, provides complementary information for the structural elucidation of 1,2-benzisothiazol-3-one and its derivatives.
In the context of this compound derivatives, FT-IR spectroscopy is instrumental in identifying key functional groups. For instance, the characteristic stretching frequencies of the S=O bonds in sulfone derivatives appear around 1150 cm⁻¹, while the C=O carbonyl stretching band is typically observed near 1700 cm⁻¹. In a study of a copper(II) complex with 1,2-benzisothiazolin-3-one, shifts in the ν(C=O) and ν(C-N) bands in the IR spectrum indicated coordination of the ligand to the metal center through the exocyclic oxygen atom of the carbonyl group and the endocyclic nitrogen atom. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate the harmonic vibrational frequencies of related molecules, which are then compared with experimental FT-IR and FT-Raman spectra to achieve a complete assignment of the fundamental vibrational modes. jst.go.jpignited.in
¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of 1,2-benzisothiazol-3-one derivatives. researchgate.net In the ¹H NMR spectrum, the aromatic protons typically appear in the range of δ 7.5–8.5 ppm. chemicalbook.comhmdb.ca For ¹³C NMR, the chemical shifts provide information about the carbon skeleton. For 1,2-benzisothiazol-3-one, reported ¹³C NMR shifts include signals at approximately 169.08 ppm for the carbonyl carbon, and other aromatic carbons in the range of 120-145 ppm. nih.gov These spectroscopic techniques are essential for verifying the successful synthesis of new derivatives and for studying their conformational properties in solution.
Spectroscopic Data for 1,2-Benzisothiazol-3-one and Derivatives
| Technique | Key Observations | Compound/Derivative | Reference |
|---|---|---|---|
| FT-IR | S=O stretch: ~1150 cm⁻¹, C=O stretch: ~1700 cm⁻¹ | Nitro-substituted derivatives | |
| ¹H NMR | Aromatic protons: δ 7.5–8.5 ppm | General derivatives | |
| ¹³C NMR | C=O: ~169.08 ppm; Aromatic C: 120.75, 124.31, 125.24, 125.90, 131.65, 144.89 ppm | 1,2-Benzisothiazol-3-one | nih.gov |
Investigation of Specific Intramolecular and Intermolecular Structural Interactions (e.g., S···O Contacts)
The solid-state architecture and, to some extent, the properties of this compound and its derivatives are influenced by a variety of weak, non-covalent interactions. These include conventional hydrogen bonds, as well as less common interactions like S···O contacts.
The presence of intramolecular hydrogen bonds is also a key feature in stabilizing the conformation of certain derivatives. For example, in the aforementioned nitrothiophene compound, the molecular structure is stabilized by an intramolecular N-H···O hydrogen bond. iucr.org In other derivatives, intermolecular C-H···O hydrogen bonds are responsible for linking molecules into chains or more complex three-dimensional networks. researchgate.netiucr.orgnih.gov Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify these intermolecular interactions in the crystalline state. researchgate.net
Computational and Theoretical Chemistry of 1,2 Benzothiazol 3 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular structure, electronic properties, and reactivity of 1,2-benzothiazol-3-one and its derivatives. scirp.org Theoretical studies often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-31+G(d,p)), to optimize the ground-state molecular geometry and analyze key electronic parameters. scirp.orgresearchgate.netscirp.org
These calculations provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are crucial for understanding the molecule's charge transfer properties and chemical reactivity. researchgate.netacademie-sciences.frmdpi.com For instance, in benzothiazole (B30560) derivatives, the HOMO is often delocalized across the π-system, while the LUMO may be localized on a specific part of the molecule, indicating sites susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a key indicator of kinetic stability; a smaller gap suggests higher chemical reactivity. mdpi.com
Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. scirp.orgacademie-sciences.fr These maps visualize the electron distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which allows for the prediction of how the molecule will interact with other chemical species. scirp.orgresearchgate.net Global and local reactivity descriptors, also derived from DFT, provide quantitative measures of the molecule's reactivity potential. scirp.orgacademie-sciences.fr
Molecular Modeling and Docking Studies for Ligand-Target Interaction Profiling
Molecular modeling and docking simulations are instrumental in elucidating the interactions between this compound derivatives and their biological targets. nih.govnih.gov These computational techniques predict the preferred binding modes and affinities of a ligand within the active site of a protein, providing critical insights for drug design and understanding mechanisms of action. nih.govresearchgate.net
A significant area of research has been the evaluation of 1,2-benzisothiazol-3-one derivatives as inhibitors of caspases, particularly caspase-3, which is a key enzyme in apoptosis. nih.govnih.gov Molecular docking studies have been performed to understand how this class of compounds interacts with the active site of activated caspase-3. nih.gov These simulations help to rationalize the structure-activity relationships (SAR) observed in vitro and guide the synthesis of more potent and selective inhibitors. nih.gov For example, studies have identified derivatives with nanomolar inhibitory concentrations (IC50), and docking has revealed the specific interactions responsible for this high potency. nih.govnih.gov
Similarly, docking calculations have been used to explore the binding of novel thiazolidinone derivatives containing a benzothiazole core with cyclooxygenase (COX-1 and COX-2) enzymes. banglajol.info These in silico studies help to identify important binding modes that may account for their anti-cancer activity, potentially through the selective inhibition of the COX-2 enzyme. banglajol.info
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR analysis is a computational methodology used to build mathematical models that correlate the chemical structure of compounds with their biological activity. imist.ma This approach is vital for predicting the activity of new compounds and for understanding the structural features essential for their function. nih.gov
Development of Predictive Models for Biological Activities
For 1,2-benzisothiazol-3-one derivatives, QSAR models have been successfully developed to predict their inhibitory activity against specific biological targets. In one study focusing on caspase-3 inhibitors, a series of 53 derivatives was used to generate a robust QSAR model using the stepwise-multiple linear regression (SW-MLR) method. nih.govnih.gov The dataset was divided into a training set (43 compounds) to build the model and a test set (10 compounds) to validate its predictive power. nih.gov The resulting model demonstrated good statistical quality, as indicated by its correlation coefficients for the training and test sets. nih.govnih.gov
| Parameter | Value | Description |
|---|---|---|
| R² (training set) | 0.91 | Correlation coefficient for the model's fit to the training data. nih.gov |
| R² (test set) | 0.59 | Correlation coefficient for the model's prediction of the external test set. nih.gov |
| Q² (LOO cross-validation) | 0.80 | Leave-one-out cross-validation coefficient, indicating the model's internal robustness and predictive ability. nih.gov |
Another QSAR study based on a set of 71 1,2-benzisothiazol-3-ones also aimed to identify new potential inhibitors of caspase-3. researchgate.net Such validated models are valuable tools for the virtual screening of chemical libraries to identify novel and potent inhibitors. researchgate.net
Identification of Key Molecular Descriptors Influencing Activity
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors quantify various aspects of the molecular structure, such as electronic properties, size, and shape. researchgate.net
For the 1,2-benzisothiazol-3-one derivatives studied as caspase-3 inhibitors, the QSAR model revealed that several types of descriptors play a significant role. nih.govnih.gov The results indicated that the inhibitory activity is strongly influenced by:
Descriptors related to electronegativity: These suggest the importance of electronic interactions between the inhibitor and the enzyme's active site. nih.gov
Descriptors related to atomic masses and van der Waals volumes: These point to the significance of the size, shape, and steric compatibility of the molecule within the binding pocket. nih.gov
Atom-centered fragments (R--CX--R): The presence of specific structural fragments was found to be a key determinant of activity. nih.gov
By understanding which descriptors are most influential, researchers can rationally design new derivatives with enhanced biological activity. researchgate.net
Thermochemical and Aromaticity Investigations
Thermochemical studies provide fundamental data on the energetic properties of a compound, such as its stability.
Determination of Standard Molar Enthalpies of Formation and Sublimation
The energetics of 1,2-benzisothiazol-3(2H)-one have been investigated through both experimental and computational methods. researchgate.netresearchgate.net Experimental techniques like rotating bomb combustion calorimetry have been used to measure the standard massic energy of combustion, which allows for the calculation of the standard molar enthalpy of formation in the condensed (solid) phase (ΔfH°m(cr)). researchgate.netresearchgate.net The standard molar enthalpy of sublimation (ΔcrgH°m), which is the heat required to change the substance from a solid to a gas, has been measured using high-temperature Calvet microcalorimetry. researchgate.netresearchgate.netwikipedia.org
By combining the experimental values for the enthalpy of formation in the crystalline phase and the enthalpy of sublimation, the standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) can be derived. researchgate.net These experimental results can be compared with values derived from high-level computational methods, such as the G3(MP2)//B3LYP composite method, which has shown good agreement for this class of compounds. researchgate.netresearchgate.net
| Thermochemical Parameter | Method |
|---|---|
| Standard Molar Enthalpy of Formation (condensed phase) | Derived from rotating bomb combustion calorimetry measurements. researchgate.netresearchgate.net |
| Standard Molar Enthalpy of Sublimation | Measured by high-temperature Calvet microcalorimetry. researchgate.netresearchgate.net |
| Standard Molar Enthalpy of Formation (gas phase) | Calculated by combining experimental formation and sublimation enthalpies. researchgate.net |
| Computationally Derived Enthalpy of Formation (gas phase) | Calculated using the G3(MP2)//B3LYP composite method. researchgate.netresearchgate.net |
Computational Investigations of Reaction Mechanism Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives. sioc-journal.cn These studies provide detailed insights into reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.
Several synthetic routes to the this compound core have been elucidated through computational modeling. These can be broadly categorized into intramolecular and intermolecular pathways. mdpi.com
Intramolecular Pathways: A common method for synthesizing the benzisothiazolone scaffold is through the intramolecular cyclization of 2-mercaptobenzamides. mdpi.com Computational studies can model the N-S bond formation, which is often an oxidative dehydrogenative cyclization. Mechanistic investigations have explored the role of catalysts, such as copper (I), and oxidants like molecular oxygen in facilitating this transformation. mdpi.com DFT calculations can map the potential energy surface of the reaction, identifying the key disulfide intermediates that may be involved in the process. mdpi.com
Intermolecular Pathways: The synthesis can also proceed via intermolecular reactions, for example, by reacting 2-halobenzamides with a sulfur source like sulfur powder (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.com These reactions are often catalyzed by transition metals, and computational studies help to unravel the complex cascade of events, including the initial C–S bond formation followed by the crucial N–S bond cyclization to form the heterocyclic ring. mdpi.com
Ring-Opening Reactions: Beyond synthesis, computational methods have been used to understand the reactivity of the this compound ring system. A key reaction pathway that has been investigated is the ring-opening reaction initiated by nucleophiles. researchgate.net The antimicrobial activity of isothiazolones is often attributed to the cleavage of the relatively weak N-S bond by cellular nucleophiles like the thiol groups in cysteine residues. researchgate.net Computational modeling of this process can elucidate the mechanistic pathway, showing the nucleophilic attack on the sulfur atom leading to the scission of the N-S bond. researchgate.net
These computational investigations are not only crucial for understanding fundamental reactivity but also for optimizing reaction conditions and designing novel synthetic strategies for this important class of heterocyclic compounds. nih.gov
Table 2: Computationally Investigated Reaction Pathways for this compound
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Mechanistic Feature Investigated | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Mercaptobenzamides | Cu(I) catalyst, O₂ oxidant | Oxidative dehydrogenative N-S bond formation. | mdpi.com |
| Intramolecular Cyclization | 2-Mercaptobenzamides | KBr catalyst, O₂ oxidant | Involvement of disulfide intermediates. | mdpi.com |
| Intermolecular Cascade Reaction | 2-Halobenzamides, Sulfur Powder (S₈) | CuCl catalyst | Cascade C-S bond formation followed by N-S cyclization. | mdpi.com |
| Ring-Opening Reaction | This compound | Cellular thiols (e.g., Cysteine) | Nucleophilic attack on sulfur leading to N-S bond cleavage. | researchgate.net |
Mechanistic Insights into Biological Activities of 1,2 Benzothiazol 3 One and Its Derivatives in Vitro and Biochemical Focus
Antimicrobial and Antifungal Mechanisms of Action
The efficacy of 1,2-benzothiazol-3-one and its derivatives as biocides stems from their ability to interfere with essential life processes in bacteria and fungi. These mechanisms are not mutually exclusive and often work in concert to inhibit microbial growth and viability.
Isothiazolinone derivatives, including this compound, are capable of diffusing across the bacterial cell membrane and the cell wall of fungi. nih.gov While some studies suggest that at growth-inhibitory concentrations, 1,2-benzisothiazolin-3-one has minimal effect on membrane integrity, its ability to penetrate these barriers is a crucial first step in reaching intracellular targets. researchgate.net The disruption of the cell envelope can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.
A significant aspect of the antimicrobial action of this compound derivatives is their ability to inhibit crucial microbial enzymes. smolecule.com The electron-deficient sulfur atom in the isothiazole (B42339) ring is reactive towards nucleophilic groups found in the active sites of enzymes, particularly the thiol groups of cysteine residues. nih.gov This interaction can lead to the formation of disulfide derivatives, which in turn can inactivate the enzyme and disrupt critical cellular functions. researchgate.netresearchgate.net For example, some benzothiazole (B30560) derivatives have been shown to be effective inhibitors of DNA gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. bohrium.com Other studies have demonstrated the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in folate synthesis, by certain benzothiazole derivatives. mdpi.com
Interactive Data Table: Inhibition of Microbial Enzymes by this compound Derivatives
This compound has been shown to significantly inhibit the active transport and oxidation of glucose in washed Staphylococcus aureus cells. researchgate.net This interference with fundamental metabolic processes, such as respiration and energy generation, deprives the microbial cells of the necessary energy for growth and survival. researchgate.net The dependence of these metabolic pathways on thiol-containing enzymes suggests that the inhibition of these enzymes is a key mechanism by which BIT disrupts cellular metabolism. researchgate.net
A primary target for this compound and its derivatives within microbial cells is the thiol groups of various cellular components. researchgate.net These compounds readily react with low molecular weight thiols like glutathione (B108866), as well as the cysteine residues in proteins. researchgate.netresearchgate.net This interaction can lead to the opening of the heterocyclic ring of the isothiazolone, forming disulfide derivatives and impairing key cellular functions. researchgate.net The reaction with glutathione is particularly significant as it is a major cellular antioxidant, and its depletion can lead to increased oxidative stress.
Studies on amino acid-derived 1,2-benzisothiazolinone derivatives have revealed their ability to modulate fungal mitochondrial functions. asm.org One such derivative, DFD-VI-15, was found to cause an increase in cell-reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in fungi. asm.org This suggests that these compounds may target a respiratory pathway, leading to limited energy production and increased oxidative stress, which are detrimental to the fungal cell. asm.org The activity of these compounds is enhanced when fungi are grown in a medium containing a mitochondrial substrate like glycerol (B35011), further supporting the hypothesis of mitochondrial targeting. asm.org
The effectiveness of this compound derivatives can be enhanced when used in combination with other antimicrobial agents. For instance, synergistic effects have been observed when N-alkyl-1,2-benzisothiazolin-3-ones are combined with other microbicides. google.com Research has also shown that certain 1,2-benzisothiazol-3(2H)-one derivatives exhibit synergistic activity with fluconazole, a common antifungal drug. researchgate.net This synergy can lead to more effective control of microbial growth, potentially at lower concentrations of the individual agents, which is beneficial for both environmental and economic reasons. google.com
Interactive Data Table: Synergistic Antimicrobial Effects
Modulation of Fungal Mitochondrial Functions
Enzyme Inhibition Mechanisms and Specific Molecular Targets
Derivatives of this compound have been identified as potent inhibitors of various enzymes critical to disease pathogenesis. Their inhibitory action spans across different enzyme classes, including proteases and hydrolases, highlighting the versatility of this chemical motif in designing targeted therapeutic agents.
A significant area of research has been the development of 1,2-benzisothiazol-3-one derivatives as inhibitors of caspases, a family of cysteine-aspartic proteases that are central executioners of apoptosis (programmed cell death). brieflands.com Dysregulation of apoptosis is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. brieflands.comchemicalbook.com Consequently, the inhibition of specific caspases, such as caspase-3, has become an attractive therapeutic strategy. brieflands.com
A number of 1,2-benzisothiazol-3-one derivatives have been synthesized and found to be potent caspase inhibitors, with some analogues exhibiting inhibitory concentrations (IC50) in the nanomolar range. chemicalbook.comnih.gov For instance, a novel series of these derivatives demonstrated low nanomolar potency against caspase-3 and caspase-7 in vitro. nih.govebi.ac.uk One of the most potent compounds, compound 5i , exhibited a caspase-3 inhibitory activity with an IC50 of 1.15 nM. nih.govresearchgate.net These compounds also showed significant protection against apoptosis in a camptothecin-induced Jurkat T cell model. nih.govebi.ac.uk
Structure-activity relationship (SAR) studies have been crucial in optimizing the caspase-inhibitory activity of 1,2-benzisothiazol-3-one derivatives. nih.govlookchem.com These studies have provided valuable insights into the chemical features required for potent inhibition.
Quantitative structure-activity relationship (QSAR) analyses have indicated that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments play a significant role in caspase-3 inhibitory activity. brieflands.comnih.govresearchgate.net A robust QSAR model was developed with a high correlation coefficient (R²) of 0.91 for the training set, highlighting its predictive power. nih.govresearchgate.net
Specific structural modifications have been shown to significantly impact potency. For example, the synthesis of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives led to compounds with nanomolar potency against both caspase-3 and -7. ebi.ac.uk Molecular docking studies have further illuminated the interactions and binding modes of these inhibitors within the active site of caspase-3, guiding the rational design of more effective compounds. nih.govebi.ac.uklookchem.com
The biochemical evaluation of 1,2-benzisothiazol-3-one derivatives has confirmed their potency and, in some cases, their selectivity for specific caspases. In vitro assays have been instrumental in quantifying the inhibitory activity of these compounds.
A series of synthesized 1,2-benzisothiazol-3-one derivatives were evaluated for their ability to inhibit caspase-3 and -7. nih.govebi.ac.uk Several compounds in this series demonstrated inhibitory activity in the low nanomolar range. nih.gov For instance, compound 5i was identified as a highly potent inhibitor of caspase-3 with an IC50 value of 1.15 nM. nih.govresearchgate.net The table below summarizes the inhibitory activities of selected derivatives against caspase-3 and caspase-7.
| Compound | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |
|---|---|---|
| 5a | 14.8 | 25.7 |
| 5b | 10.2 | 18.4 |
| 5e | 3.4 | 8.9 |
| 5i | 1.15 | 4.3 |
These potent inhibitors also demonstrated protective effects in cell-based apoptosis assays, further validating their potential as therapeutic agents. nih.govebi.ac.uk
The inhibitory activity of this compound derivatives extends to proteases from pathogenic microorganisms, including viruses and bacteria.
Viral Protease Inhibition: Derivatives of 1,2-benzisothiazol-3(2H)-one have shown promise as inhibitors of flavivirus proteases, such as those from Dengue virus (DENV) and West Nile virus (WNV). nih.govresearchgate.net The DENV NS2B-NS3 protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. asm.org Click chemistry-derived benz[d]isothiazol-3(2H)-one derivatives have been shown to inhibit the DENV2 NS2B-NS3 protease. nih.gov For example, compounds 7l and 7n were identified as inhibitors of this enzyme. nih.gov Furthermore, hybrid compounds combining the 1,2-benzisothiazol-3(2H)-one scaffold with a 1,3,4-oxadiazole (B1194373) ring exhibited inhibitory effects against WNV proteases, with several compounds showing over 50% inhibition at a concentration of 10 μM.
Bacterial Protease Inhibition: A significant threat to global health is the rise of antibiotic-resistant bacteria, particularly those producing New Delhi metallo-β-lactamase (NDM-1). researchgate.netnih.govexcli.de This enzyme confers resistance to a broad spectrum of β-lactam antibiotics. mdpi.com Researchers have designed and synthesized 2-substituted 1,2-benzisothiazol-3(2H)-one derivatives as potential NDM-1 inhibitors. researchgate.net By replacing the selenium atom in the known inhibitor ebselen (B1671040) with sulfur, a library of compounds was created. researchgate.net One promising compound, 3a , demonstrated potent synergistic activity with the antibiotic meropenem (B701) against NDM-1 positive E. coli strains. researchgate.net
The inhibitory profile of this compound derivatives also includes enzymes involved in various physiological processes.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play crucial roles in processes like pH regulation and CO2 homeostasis. nih.govtandfonline.com Certain isoforms are associated with diseases like cancer. nih.govtandfonline.com Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their inhibitory activity against four human CA isoforms (hCA I, hCA II, hCA V, and hCA XIII). nih.gov Some of these compounds displayed good in vitro inhibitory properties, with inhibition constants (Ki) in the micromolar range, showing more effectiveness against hCA V and hCA II. nih.gov For example, N-protected amino acid-benzothiazole conjugates showed inhibitory constants ranging from 45.4 to 88.8 μM against hCA I. tandfonline.com Another study on pyrazolo-1,2-benzothiazine derivatives found weak to negligible inhibition of hCA isoforms I, II, IX, and XII. beilstein-journals.org
Alpha-Amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing blood sugar levels. smolecule.com Thiazolidinone-based benzothiazole derivatives have been synthesized and screened as inhibitors of α-amylase and α-glucosidase. mdpi.com Several of these derivatives displayed good to moderate inhibitory activity, with some being more potent than the standard drug acarbose. mdpi.com Another study on benzothiazole-linked hydroxypyrazolones also identified potent inhibitors of α-amylase and α-glucosidase. nih.gov
Detailed Structure-Activity Relationship (SAR) Studies for Caspase Inhibition
Viral and Bacterial Protease Inhibition (e.g., DENV, WNV Proteases, New Delhi Metallo-β-Lactamase (NDM-1))
Modulation of Protein Aggregation Processes (e.g., α-Synuclein, Tau)
The misfolding and aggregation of proteins are central to the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov Derivatives of 1,2-benzothiazole have been investigated for their ability to interfere with these aggregation processes.
Specifically, research has focused on the aggregation of α-synuclein and the tau protein. nih.govnih.gov The aggregation of α-synuclein is a hallmark of Parkinson's disease, while the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is characteristic of Alzheimer's disease. nih.govnih.govresearchgate.net
A study rationally designed and synthesized benzothiazole- and indole-based compounds to target both α-synuclein and the 2N4R tau isoform. nih.govnih.gov The anti-aggregation effects were monitored using the Thioflavin-T (ThT) fluorescence assay. nih.govacs.org Two compounds, 46 and 48 , showed a significant anti-aggregation effect against both protein fibrils. nih.gov Compound 46 demonstrated promising anti-oligomer activity against α-synuclein. nih.gov Furthermore, 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) was identified as a potent inhibitor of α-synuclein and tau 2N4R oligomer and fibril formation. nih.govacs.org These findings suggest that 1,2-benzothiazole derivatives could serve as a structural basis for developing agents that can modify the course of these devastating neurodegenerative diseases. nih.govnih.gov
In Vitro Cytotoxicity and Anticancer Mechanisms
The this compound scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. jocpr.com Extensive research has demonstrated their cytotoxic effects against a variety of cancer cell lines, operating through diverse and specific molecular mechanisms. srce.hrnih.gov These compounds represent a versatile class of molecules with the ability to induce cell death and inhibit critical signaling pathways in malignant cells. nih.gov
The induction of apoptosis, or programmed cell death, is a primary mechanism by which many chemotherapeutic agents exert their anticancer effects. iiarjournals.org Derivatives of 1,2-benzothiazole have been shown to be potent inducers of apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. frontiersin.orgplos.org
The intrinsic pathway is often initiated by cellular stress and is tightly regulated by the Bcl-2 family of proteins. frontiersin.org Studies have demonstrated that certain benzothiazole derivatives can modulate the expression of these proteins. For instance, treatment of colorectal cancer (CRC) cells with the novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), led to an upregulation of pro-apoptotic proteins like Bax and Bad, and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. frontiersin.org This shift in the balance of Bcl-2 family members disrupts mitochondrial integrity, leading to the release of cytochrome c. frontiersin.orgplos.org The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the characteristic morphological changes of apoptosis such as DNA fragmentation and cell shrinkage. frontiersin.orgplos.org
Another novel benzothiazole derivative, YLT322, has also been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells through the mitochondrial pathway. plos.org Treatment with YLT322 resulted in the activation of caspase-9 and caspase-3, an increased Bax/Bcl-2 expression ratio, and the release of cytochrome c. plos.org It is noteworthy that in this case, caspase-8, a key initiator of the extrinsic pathway, was not activated, indicating a primary reliance on the intrinsic apoptotic pathway. plos.org
Furthermore, some benzothiazole-piperazine derivatives have been found to induce apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.com The induction of DNA damage is another mechanism by which these compounds can trigger apoptosis. mdpi.com For example, certain gefitinib-conjugated 1,2,3-triazole derivatives have been shown to upregulate the expression of γ-H2AX, a marker of DNA double-strand breaks, leading to apoptosis in tumor cells. mdpi.com
The table below summarizes the apoptotic effects of selected this compound derivatives on different cancer cell lines.
| Derivative Name | Cancer Cell Line(s) | Key Apoptotic Events |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) | Colorectal Cancer | Upregulation of Bax and Bad; Downregulation of Bcl-2 and Bcl-xL; Activation of caspase-3. frontiersin.org |
| YLT322 | HepG2 | Activation of caspases-3 and -9; Increased Bax/Bcl-2 ratio; Cytochrome c release. plos.org |
| Benzothiazole-piperazine derivative (1d) | HUH-7, MCF-7, HCT-116 | Cell cycle arrest at subG1 phase. tandfonline.com |
| Gefitinib-conjugated 1,2,3-triazole derivatives (11m, 11t) | HepG2 | Upregulation of γ-H2AX; Induction of DNA damage; Significant promotion of apoptosis. mdpi.com |
| 2-substituted benzothiazole derivatives (4a, 4b) | PANC-1 | Induction of apoptosis; Reduction in SOD and GPx activity. iiarjournals.org |
In addition to inducing apoptosis, this compound derivatives can exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis. nih.govresearchgate.net
Several studies have focused on designing and synthesizing benzothiazole derivatives as potent EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govrsc.org By binding to the ATP-binding site of the EGFR-TK domain, these compounds can block the downstream signaling cascade. nih.gov For example, a series of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives were shown to be more potent antitumor agents than erlotinib (B232) (a known EGFR inhibitor) against certain colon and breast cancer cell lines. nih.gov Notably, compound 3 from this series exhibited a GI50 value of 22.3 nM against the NCI-H522 non-small cell lung cancer cell line. nih.gov
Hybrid molecules incorporating the benzothiazole scaffold have also demonstrated significant EGFR inhibitory activity. rsc.orgrsc.org A study on benzothiazole-1,2,3-triazole hybrids revealed that several derivatives exhibited potent inhibition of EGFR. rsc.orgnih.gov The most promising compounds, 8a and 8b, showed IC50 values of 0.69 and 1.16 μM, respectively, against EGFR, which were comparable to or better than erlotinib. rsc.org Molecular docking studies confirmed that these compounds could fit well into the active site of the EGFR enzyme. researchgate.net
The PI3K/Akt/mTOR pathway, another critical signaling cascade for cell growth and survival, is also a target for benzothiazole derivatives. The derivative YLT322 was found to down-regulate the phosphorylation of both Akt and p42/44 MAPK, contributing to its pro-apoptotic effects. plos.org Similarly, a newly synthesized benzothiazole derivative, B7, was shown to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells. nih.gov
The following table presents data on the inhibition of EGFR and other signaling pathways by various this compound derivatives.
| Derivative/Compound Class | Target Pathway/Enzyme | Cancer Cell Line(s) | Observed Effect/Potency |
| Pyrimido[2,1-b]benzothiazole derivative (Compound 3) | EGFR-TK | NCI-H522 | GI50 value of 22.3 nM. nih.gov |
| Benzothiazole-1,2,3-triazole hybrid (Compound 8a) | EGFR | T47-D (Breast Cancer) | IC50 = 0.69 μM. rsc.org |
| Benzothiazole-1,2,3-triazole hybrid (Compound 8b) | EGFR | T47-D (Breast Cancer) | IC50 = 1.16 μM. rsc.org |
| YLT322 | Akt, p42/44 MAPK | HepG2 | Down-regulation of phosphorylated Akt and p42/44 MAPK. plos.org |
| Benzothiazole derivative (B7) | AKT, ERK | A431, A549 | Inhibition of both AKT and ERK signaling pathways. nih.gov |
Advanced Research Applications of 1,2 Benzothiazol 3 One Focus on Academic Research and Beyond Basic Preservatives
Role as a Key Scaffold in Bioorganic Chemistry for the Development of Novel Bioactive Compounds
The 1,2-benzothiazol-3-one scaffold is a privileged structure in medicinal and bioorganic chemistry due to its wide range of biological activities. researchgate.netnih.gov Researchers have leveraged this scaffold to synthesize novel derivatives with potent and specific biological functions, moving far beyond its original use as a simple biocide.
Derivatives of BIT have shown significant potential as enzyme inhibitors. For instance, a series of N-substituted BIT derivatives have been synthesized and evaluated as inhibitors of the Dengue virus NS2B-NS3 protease, with some showing significant antiviral activity in the micromolar range. Furthermore, the BIT skeleton is a foundation for developing potent inhibitors of caspase-3, an enzyme crucial in apoptosis (programmed cell death). chemicalbook.comnih.govnih.gov Structural modifications to the BIT backbone have yielded derivatives with nanomolar inhibitory concentrations against caspase-3, offering potential therapeutic avenues for diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and certain cancers. chemicalbook.comnih.govnih.gov One such derivative, compound 5i, demonstrated a potent caspase-3 inhibitory activity with an IC50 of 1.15 nM. nih.gov
The versatility of the BIT scaffold is also evident in the development of inhibitors for human mast cell tryptase. By reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with various carboxylic acids, a library of compounds was created. acs.org Within this series, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n) emerged as a highly potent inhibitor with an IC50 of 0.064 μM. acs.org These inhibitors exhibit high selectivity for tryptase over other enzymes like elastase and trypsin. acs.org
Moreover, the BIT scaffold has been explored for creating broad-spectrum antifungal agents. nih.gov Preliminary structure-activity relationship studies have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity. nih.gov The synthesis of various N-substituted alkoxymethylbenzoisothiazolone derivatives has also yielded compounds with strong inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) often in the range of 1 to 4 mg/L. sioc-journal.cn
The following table summarizes the inhibitory activities of selected this compound derivatives against various biological targets.
| Derivative | Target | Activity (IC50/MIC) | Reference |
| Compound 5i | Caspase-3 | 1.15 nM (IC50) | nih.gov |
| Compound 7n | Human Mast Cell Tryptase | 0.064 μM (IC50) | acs.org |
| BIT-5, BIT-9, BIT-10, BIT-11 | Sclerotinia sclerotiorum, Fusarium spp. | 5-10 mg/L (MIC) | sioc-journal.cn |
| 2-(2-chlorophenyl)benzothiazol-3(2H)-one | Dengue virus NS2B-NS3 protease | Micromolar range (IC50) |
Integration into Functionalized Polymeric Materials for Enhanced Biostability and Performance
The antimicrobial properties of this compound have led to its incorporation into polymeric materials to enhance their resistance to microbial degradation and to create surfaces with antimicrobial activity. This integration goes beyond simple physical mixing, with researchers developing methods to covalently link BIT derivatives to polymer backbones.
One approach involves synthesizing BIT derivatives that are amenable to cross-linking with polysaccharides like galactomannans, which are used as rheology modifiers but have limited biostability. researchgate.net The goal is to improve the "biostability" of these natural polymers by covalently attaching the biocide. researchgate.net Similarly, BIT derivatives have been grafted onto chitosan, a natural polysaccharide, to create novel antibacterial materials. nih.gov
In the field of coatings, BIT has been incorporated into acrylate (B77674) resins to develop environmentally friendly marine antifouling coatings. bohrium.com By introducing a vinyl group into BIT derivatives, they can be polymerized with other monomers like methyl methacrylate (B99206) and butyl acrylate to create copolymers with BIT units on their side chains. bohrium.comrsc.org These self-polishing coatings release the antifouling agent through hydrolysis, providing long-lasting protection against marine biofouling. rsc.org The introduction of other heterocyclic groups alongside BIT into these resins can lead to a synergistic enhancement of antifouling activities. rsc.orgresearchgate.net
Furthermore, BIT has been immobilized within complexes with zinc oxide (ZnO) to create antimicrobial agents that are resistant to leaching from the substrate they are applied to. google.com These BIT/ZnO complexes can be used to treat a variety of materials, including coatings, plastics, wood products, and fabrics, to inhibit microbial growth on their surfaces. google.com
Biochemical Scavenging Effects (e.g., Hydrogen Sulfide (B99878), Methanethiol)
Hydrogen sulfide (H₂S) is a malodorous and corrosive gas that can be a nuisance in various industrial and biological systems. gate.energy 1,2-Benzisothiazol-3-one has been shown to have a scavenging effect on H₂S and other volatile sulfur compounds like methanethiol (B179389) (CH₃SH). researchgate.net
The mechanism of this scavenging action involves the reaction of the N-S bond in the isothiazolinone ring with the thiol groups of these sulfur compounds. eaht.orgresearchgate.net This interaction leads to the trapping and neutralization of the odorous molecules. The reaction between BIT (as Proxel) and H₂S and CH₃SH has been studied using ultraperformance liquid chromatography-mass spectrometry (UPLC-MS) to elucidate the mechanism. researchgate.net This scavenging property makes BIT a useful additive in formulations where the control of sulfur-based malodors is desirable.
Environmental Research on Biocide Interactions and Detoxification Processes in Ecosystems
The widespread use of 1,2-benzisothiazol-3-one as a biocide necessitates research into its environmental fate and its interactions with various organisms in ecosystems. chemicalbook.com
Interactions with Microalgal Photosynthetic Systems and Growth Inhibition Mechanisms
1,2-Benzisothiazol-3-one can inhibit the growth of various microalgae species. chemicalbook.comchemicalbook.com Studies have shown that BIT can seriously inhibit the growth of Scenedesmus sp. LX1, Chlorella sp. HQ, and Chlamydomonas reinhardtii, with 72-hour half-maximal effective concentrations (EC50) of 1.70, 0.41, and 1.16 mg/L, respectively. chemicalbook.comchemicalbook.com The primary mechanism of this inhibition is the damage induced to the microalgal photosynthetic systems. chemicalbook.comnih.gov Specifically, BIT has been found to inhibit the electron transport of photosystem II, leading to a decrease in cellular chlorophyll (B73375) and subsequent damage to photosynthesis. nih.gov The lethal effect of BIT on microalgae like Chlorella vulgaris is significantly enhanced when exposed to light, which exacerbates the accumulation of reactive oxygen species and oxidative damage. nih.gov
The following table shows the 72-hour EC50 values of BIT for different microalgae species.
| Microalgae Species | 72h-EC50 (mg/L) | Reference |
| Scenedesmus sp. LX1 | 1.70 | chemicalbook.comchemicalbook.com |
| Chlorella sp. HQ | 0.41 | chemicalbook.comchemicalbook.com |
| Chlamydomonas reinhardtii | 1.16 | chemicalbook.comchemicalbook.com |
Microalgal Detoxification Mechanisms (e.g., Glutathione (B108866) (GSH), Superoxide (B77818) Dismutase (SOD), Catalase (CAT) Production)
While BIT can be toxic to microalgae at high concentrations, some microalgae have demonstrated the ability to tolerate and even biodegrade the compound. nih.gov Under dark conditions, algae can tolerate higher concentrations of BIT. nih.gov Furthermore, studies have shown that Scenedesmus sp. LX1 can efficiently remove BIT from its environment, with over 99% of an initial 4.5 mg/L concentration being removed within 168 hours of cultivation. nih.gov Microalgal biodegradation was identified as the primary removal mechanism. nih.gov The detoxification process in microalgae often involves the activation of antioxidant defense systems to counteract the oxidative stress induced by biocides. This can include the increased production of enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (GSH). While the specific response of these enzymes to BIT in microalgae is a subject of ongoing research, it is a known general mechanism for coping with xenobiotic stress.
Antifouling Studies on Marine Organisms (e.g., Marine Algae, Barnacle Nauplii)
The antifouling properties of this compound and its derivatives are of significant interest for protecting marine structures from biofouling. semanticscholar.org A series of N-acyloxyethyl-1,2-benzisothiazol-3(2H)-ones have been synthesized and shown to have favorable inhibitory activities against marine algae such as Isochrysis galbana and Platymonas subcordiformis. semanticscholar.org These compounds also exhibit bioactivity against barnacle larvae, with significant mortality observed at a concentration of 1.0 mg/L. semanticscholar.org Derivatives with fewer carbon atoms in the substituent group tended to have better inhibitory effects on barnacle larvae. semanticscholar.org Copolymers incorporating BIT have also demonstrated excellent inhibition against barnacle larvae and various marine algae, including Chlorella, Isochrysis galbana, and Chaetoceros curvisetus. rsc.org
Emerging Research Directions and Future Perspectives for 1,2 Benzothiazol 3 One
Advancements in Green Chemistry Approaches for Sustainable Synthesis
The synthesis of 1,2-benzothiazol-3-one and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduction of waste, and avoidance of hazardous reagents. A significant trend is the move towards metal-free and catalyst-free reaction conditions.
Recent studies have demonstrated the synthesis of 2-arylbenzothiazoles, structurally related to this compound, at ambient temperature without a catalyst, using glycerol (B35011) as a benign solvent. mdpi.com This method offers simplicity in both execution and product isolation, with products recovered in high purity and excellent yields. mdpi.com Water, another green solvent, has also been successfully employed. For instance, the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes can be achieved in an aqueous medium using a reusable samarium triflate catalyst. organic-chemistry.org
Metal-free approaches are also gaining traction. A notable example is the Selectfluor-mediated selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones in aqueous media to produce 1,2-benzisothiazol-3(2H)-one-1-oxides. nih.gov This method is rapid, efficient, and avoids the need for column chromatography for purification. nih.gov Furthermore, electrochemical methods are emerging as a powerful and sustainable alternative to conventional chemical oxidants for the synthesis of benzo[d]isothiazol-3(2H)-ones through intramolecular N–S bond formation. mdpi.com
The development of one-pot synthesis protocols further contributes to the sustainability of these processes. For example, a one-pot, three-component reaction has been developed for the synthesis of benzothiazole-pyrimidine derivatives using a robust and reusable vanadium oxide catalyst loaded on fluorapatite. rsc.org These advancements collectively represent a significant step towards more sustainable and environmentally friendly methods for producing this important class of compounds. mdpi.com
Expanding Substrate Scope and Functional Group Tolerance in Derivatization for Diverse Applications
A key area of research is the expansion of the substrate scope and functional group tolerance in the synthesis of this compound derivatives, which is crucial for creating a diverse library of compounds for various applications. researchgate.net Scientists are exploring different starting materials and reaction conditions to incorporate a wider range of chemical moieties into the this compound scaffold.
Intramolecular cyclization of 2-mercaptobenzamides is a common route, and recent methods have shown excellent tolerance for various substituents on the benzamide (B126) ring. mdpi.com Intermolecular pathways are also being exploited, such as the reaction of 2-halobenzamides with sulfur sources like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of transition-metal catalysts. mdpi.com
Significant progress has been made in the N-arylation of the this compound core. Metal-free N-arylation methods using diaryliodonium salts have been developed, showing broad substrate scope for various primary and secondary amines. diva-portal.org A recently developed organocatalytic regioselective N-arylation of N-acylsulfenamides also demonstrates good tolerance for a range of functional groups on both the sulfenamide (B3320178) and the arylating agent. acs.org
The compatibility of these synthetic methods with various functional groups is a critical aspect. Research has shown that groups such as alkenyl, alkynyl, cyano, and ester can be well-tolerated in the synthesis of N-substituted benzo[d]isothiazol-3(2H)-one-1-oxides, allowing for the creation of derivatives with diverse functionalities. nih.gov This tolerance is essential for the subsequent modification of these derivatives into more complex molecules for specific applications. nih.gov The ability to introduce a wide array of substituents onto the this compound framework is fundamental to exploring its full potential in drug discovery and materials science. nih.gov
Rational Design of Derivatives with Optimized Biological Activities and Improved Selectivity
The rational design of this compound derivatives is a major focus of current research, aiming to create compounds with enhanced biological activity and improved selectivity for specific molecular targets. nih.gov This approach often involves computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new analogues.
A prominent example is the development of 1,2-benzisothiazol-3-one derivatives as potent inhibitors of caspase-3, an enzyme deeply involved in apoptosis (programmed cell death). chemicalbook.com Through structural modifications of a lead compound identified from high-throughput screening, researchers have synthesized analogues with nanomolar inhibitory concentrations (IC₅₀). nih.gov Molecular modeling studies have provided insights into how these inhibitors interact with the active site of caspase-3, guiding further optimization. nih.govchemicalbook.com Some of these derivatives have demonstrated significant protection against apoptosis in cell-based assays. nih.gov
The rational design strategy extends to other biological targets as well. For instance, derivatives have been designed as inhibitors of phosphomannose isomerase (PMI), showing potential in anti-tumor applications and blood glucose regulation. mdpi.com By creating hybrid molecules that combine the this compound scaffold with other pharmacophores, such as 1,2,3-triazole or oxadiazole, researchers are developing new classes of potential anticancer and antimicrobial agents. rsc.org For example, benzothiazole-1,2,3-triazole hybrids have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org
Furthermore, the 1,2-benzothiazine scaffold, structurally related to 1,2-benzisothiazol-3-one, has been used to design potential topoisomerase II inhibitors for anticancer applications. mdpi.com In the field of neurodegenerative diseases, benzothiazole (B30560) derivatives have been rationally designed as selective inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. tandfonline.com These examples highlight the power of rational design in tailoring the biological activity of this compound derivatives for a wide range of therapeutic targets.
Deeper Elucidation of Molecular Mechanisms Across Diverse Biological Targets
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area is increasingly focused on identifying specific molecular targets and elucidating the downstream signaling pathways.
The mechanism of action for this compound derivatives as caspase-3 inhibitors has been a significant area of investigation. These compounds are often designed to interact with the active site of the enzyme, thereby blocking its proteolytic activity and inhibiting the apoptotic cascade. chemicalbook.comnih.gov Studies have shown that some derivatives can induce apoptosis in cancer cells through the mitochondrial pathway. plos.org This involves the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, which then activates the executioner caspase-3. plos.org This process is often accompanied by changes in the expression of Bcl-2 family proteins and the release of cytochrome c from the mitochondria. plos.org
Beyond apoptosis, the molecular mechanisms of this compound derivatives in other contexts are also being explored. For example, as potential anticancer agents, some derivatives are being investigated as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. mdpi.com In the context of antimicrobial activity, the nitro-substituted derivatives of 1,2-benzisothiazol-3-one are thought to undergo bioreduction to form reactive intermediates that can damage microbial cellular components.
For derivatives designed to target specific enzymes like BACE1 in Alzheimer's disease, molecular docking and simulation studies are used to predict and understand the binding interactions within the enzyme's active site, providing a molecular basis for their inhibitory activity. tandfonline.com The elucidation of these diverse molecular mechanisms is fundamental to the rational design of more potent and selective this compound-based therapeutic agents.
Exploration of Novel Academic Research Applications Based on Mechanistic Insights
Building on the growing understanding of their chemical and biological properties, researchers are exploring novel academic applications for this compound derivatives that extend beyond their traditional use as biocides and potential therapeutic agents. A particularly promising area is the development of fluorescent probes and chemosensors for the detection of biologically and environmentally important species.
The benzothiazole core is a key component in the design of fluorescent sensors. For example, a novel benzothiazole-based chemosensor has been developed for the highly selective and sensitive detection of metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgacs.org This sensor exhibits a colorimetric response, with a distinct color change from colorless to yellow in the presence of these ions, and also shows a "turn-on" fluorescence response for Zn²⁺. acs.orgacs.org Such sensors have potential applications in bioimaging, allowing for the visualization of metal ions in living cells. acs.org
Another innovative application is the development of probes for reactive oxygen species (ROS) and other inflammatory oxidants. A fluorescent probe based on a 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one scaffold has been synthesized for the detection of peroxynitrite (ONOO⁻), a potent biological oxidant. mdpi.comthno.org These probes typically incorporate an oxidant-sensitive group, such as a boronate ester, which is cleaved by the target oxidant, leading to a change in the fluorescence properties of the molecule. mdpi.com
Q & A
Q. What are the key synthetic routes for 1,2-benzothiazol-3-one, and how can reaction conditions be optimized?
The compound is commonly synthesized via cyclization of 2-mercaptobenzoic acid derivatives or through halogenation followed by nucleophilic substitution. Optimization involves adjusting reaction temperature (154–158°C for solid-state purity ), solvent choice (e.g., CH₂Cl₂ for intermediates ), and catalysts like triethylamine to improve yields. For derivatives, alkylation at the N2 position using brominated reagents (e.g., BrCH₂COOC(CH₃)₃) is critical for functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.5–3.0 ppm ).
- LC-MS : Confirms molecular weight and purity, especially for water-soluble derivatives .
- FT-IR : Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ and S=O vibrations (if oxidized) near 1150–1250 cm⁻¹ .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state forms .
Q. What are the primary toxicity concerns for handling this compound in laboratory settings?
The compound is a potent skin and respiratory sensitizer. Precautionary measures include:
- Avoiding exposure for individuals with chronic lung diseases or asthma .
- Conducting baseline pulmonary function tests for personnel .
- Using fume hoods and PPE during synthesis . Toxicity data (e.g., LD₅₀) should be validated via in vitro assays (e.g., Ames test) due to discrepancies in historical carcinogenicity studies .
Q. How does the solubility profile of this compound influence its application in biological assays?
The parent compound has low aqueous solubility (21.7 µg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for in vitro studies. Derivatives with hydrophilic groups (e.g., sulfonyl or morpholine moieties) improve bioavailability . For in vivo models, formulations like nanoemulsions or salt forms (e.g., sodium saccharin) enhance solubility .
Q. What are the structural determinants of this compound’s stability under varying storage conditions?
Stability is influenced by:
- Temperature : Store at 2–8°C to prevent decomposition (mp 154–158°C ).
- Light sensitivity : Amber vials reduce photodegradation of the thiazole ring .
- Moisture : Anhydrous conditions prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurity profiles. Strategies include:
Q. What methodologies enable efficient synthesis of 1,1-dioxo-1,2-benzothiazol-3-one derivatives for protease inhibition studies?
Oxidation of the thiazole sulfur using mCPBA or H₂O₂/CH₃COOH yields sulfone derivatives. Subsequent functionalization via Mitsunobu reactions or Ullmann coupling introduces aryl/alkyl groups at the N2 position. Recent work highlights TBTU-mediated peptide conjugation for elastase inhibitors .
Q. How do computational models predict the binding affinity of this compound analogs to human leukocyte elastase (HLE)?
Molecular docking (AutoDock Vina) and MD simulations identify key interactions:
- Hydrogen bonding between the carbonyl oxygen and HLE’s Ser195 .
- Hydrophobic contacts with Val216 and Thr213.
- QSAR models prioritize electron-withdrawing substituents (e.g., -NO₂) at the C5 position .
Q. What analytical challenges arise in quantifying trace this compound metabolites in environmental samples?
Q. How can structural modifications enhance the photostability of this compound-based sensors?
Incorporating electron-donating groups (e.g., -OCH₃) at the C6 position reduces π→π* transition energy, mitigating UV-induced degradation. Encapsulation in silica nanoparticles further stabilizes the fluorophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
